Welcome to the BenchChem Online Store!
molecular formula C12H15FO3 B8402271 [2-(3-Fluoro-phenyl)-ethoxy]-acetic acid ethyl ester

[2-(3-Fluoro-phenyl)-ethoxy]-acetic acid ethyl ester

Cat. No. B8402271
M. Wt: 226.24 g/mol
InChI Key: KNBDXFRABPBOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07572801B2

Procedure details

In analogy to the procedure described in example 78.1, 2-(3-fluoro-phenyl)-ethanol was reacted with ethyl iodoacetate in the presence of silver trifluoromethanesulfonate and 2,6-di-tert-butylpyridin to give [2-(3-fluoro-phenyl)-ethoxy]-acetic acid ethyl ester as colorless liquid. MS: m/e=227.2 [M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
silver trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.I[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C(C1C=CC=C(C(C)(C)C)N=1)(C)(C)C>FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][O:10][CH2:9][CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1)[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC=C1)C(C)(C)C
Name
silver trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COCCC1=CC(=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.